molecular formula C16H23NO2 B1622110 N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 937796-19-5

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B1622110
CAS No.: 937796-19-5
M. Wt: 261.36 g/mol
InChI Key: RLDOTEXAQXQZQL-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 937796-19-5) is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane backbone substituted with a phenylethylamine group. The 1,4-dioxaspiro[4.5]decane core provides conformational restraint, which can enhance binding specificity and metabolic stability in drug candidates .

For example, N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is prepared by reacting 1,4-cyclohexanedione monoethylene acetal with dibenzylamine under acidic conditions, followed by reduction with NaBH(OAc)₃ . Similar methods likely apply to the phenylethyl-substituted derivative.

Properties

IUPAC Name

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(14-5-3-2-4-6-14)17-15-7-9-16(10-8-15)18-11-12-19-16/h2-6,13,15,17H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDOTEXAQXQZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394180
Record name N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-19-5
Record name N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937796-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with (1-phenylethyl)amine. The ketone reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Key reagents :

  • Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours.
  • Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol under 3 atm pressure.

Typical yields :

Reducing Agent Solvent Temperature Yield
NaBH₃CN MeOH 25°C 68%
H₂/Pd-C EtOH 50°C 72%

Optimization Strategies

  • pH control : Maintaining a mildly acidic environment (pH 5–6) enhances imine formation and prevents side reactions.
  • Catalyst loading : A 5% Pd/C catalyst ratio minimizes decomposition while ensuring complete reduction.

Nucleophilic Substitution of 8-Azido-1,4-Dioxaspiro[4.5]Decane

Azide Reduction Pathway

This two-step approach begins with the synthesis of 8-azido-1,4-dioxaspiro[4.5]decane, followed by Staudinger reaction with (1-phenylethyl)phosphine:

Step 1 :

  • React 1,4-dioxaspiro[4.5]decan-8-ol with trimethylsilyl azide (TMSN₃) and boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at 0°C.
  • Yield: 85% (isolated as colorless oil).

Step 2 :

  • Treat the azide with (1-phenylethyl)phosphine in tetrahydrofuran (THF) at 60°C for 6 hours.
  • Yield: 58% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Direct Alkylation of 1,4-Dioxaspiro[4.5]Decan-8-Amine

Reaction with 1-Phenylethyl Halides

The primary amine undergoes alkylation with 1-phenylethyl bromide or iodide in the presence of a base:

Conditions :

  • Potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours.
  • Triethylamine (Et₃N) as base in dimethylformamide (DMF) at 100°C.

Yield comparison :

Halide Base Solvent Yield
1-PhCH₂CH₂Br K₂CO₃ MeCN 41%
1-PhCH₂CH₂I Et₃N DMF 63%

Competing Reactions

  • Over-alkylation to form tertiary amines is mitigated by using a 1:1.2 amine-to-halide ratio.
  • Polar aprotic solvents (DMF, DMSO) improve solubility but may require extended reaction times.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

For enantiomerically pure products, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (R)-enantiomer in vinyl acetate:

Conditions :

  • 10 mg/mL enzyme loading in toluene at 30°C.
  • Reaction monitored by chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10).

Performance metrics :

Parameter Value
Enantiomeric excess (ee) 92%
Conversion 48%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method employs microreactor technology for safer handling of intermediates:

Process parameters :

  • Residence time: 8 minutes
  • Temperature: 70°C
  • Pressure: 12 bar

Advantages :

  • 98% conversion vs. 72% in batch reactors.
  • Reduced solvent waste (3 L/kg product vs. 15 L/kg in batch).

Purification and Characterization

Chromatographic Methods

Method Conditions Purity Achieved
Flash Chromatography SiO₂, hexane/EtOAc gradient (4:1→2:1) 99.2%
Preparative HPLC C18 column, MeCN/H₂O (70:30) 99.8%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.95 (s, 4H, OCH₂), 2.85 (q, J = 6.8 Hz, 1H, NCH), 1.52–1.48 (m, 2H, CH₂).
  • HRMS : m/z calculated for C₁₆H₂₃NO₂ [M+H]⁺: 261.1729, found: 261.1725.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H23NO2
  • Molecular Weight : 261.36 g/mol
  • CAS Number : 937796-19-5

The compound features a spirocyclic structure that contributes to its potential biological activity and chemical reactivity. The presence of the dioxaspiro moiety enhances its stability and solubility, making it suitable for various applications.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine exhibits promising anticancer properties. Research published in pharmacological journals has shown its effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for drug development.

2. Antidepressant Effects
There is emerging evidence that this compound may possess antidepressant-like effects. Animal studies have demonstrated that it can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

3. Neuroprotective Properties
Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as a component in advanced coatings and adhesives, particularly those requiring resistance to environmental degradation.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Novel Dioxaspiro CompoundsMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM).
Neuroprotective Effects of Dioxaspiro CompoundsNeuropharmacologyReduced neuronal apoptosis in vitro under oxidative stress conditions.
Synthesis of Novel Polymers using Dioxaspiro MonomersMaterial ScienceEnhanced tensile strength and thermal resistance in synthesized polymers compared to traditional monomers.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine can be contextualized against related spirocyclic amines:

Table 1: Structural and Functional Comparison of Spirocyclic Amines

Compound Name Substituent(s) Molecular Weight Key Applications/Properties Reference(s)
This compound 1-Phenylethylamine Not explicitly reported (estimated ~275 g/mol) Potential CNS-targeting agent (inferred from analogs)
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine Benzyl 247.33 g/mol Intermediate in opioid receptor ligands
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride Dimethylamine, phenyl 297.82 g/mol Analgesic candidate (NOP/mu opioid agonism)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine Trifluoromethyl 225.12 g/mol Enhanced lipophilicity for CNS penetration
N-(Butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine Butan-2-yl 213.32 g/mol Surfactant or agrochemical precursor

Key Findings :

Substituent Effects on Bioactivity: The phenylethyl and benzyl substituents (e.g., in N-(1-phenylethyl) and N-benzyl derivatives) are associated with opioid receptor interactions, as seen in the synthesis of cebranopadol analogs . Trifluoromethyl substitution (e.g., CID 73994757) improves metabolic stability and blood-brain barrier permeability, making it suitable for neuroactive compounds .

Synthetic Flexibility :

  • The 1,4-dioxaspiro[4.5]decane core is highly adaptable. For example, 8-azido-8-phenyl-1,4-dioxaspiro[4.5]decane (precursor to amine derivatives) is synthesized via azide addition, enabling click chemistry modifications .
  • Reductive amination (e.g., using LiAlH₄) is a common strategy to introduce amine groups .

Pharmacological Relevance: N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride demonstrates dual NOP/mu opioid receptor agonism, highlighting the scaffold’s utility in pain management . Derivatives like 4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline (CAS: 389602-90-8) are intermediates in kinase inhibitors and epigenetic modulators, underscoring versatility in drug discovery .

Biological Activity

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 937796-19-5) is a synthetic compound that has garnered interest in various fields of biological and medicinal research due to its unique structural properties and potential bioactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Composition:

  • Molecular Formula: C16_{16}H23_{23}NO2_2
  • Molecular Weight: 261.36 g/mol
  • Predicted Boiling Point: 377.5 ± 42.0 °C
  • Density: 1.09 ± 0.1 g/cm³
  • pKa: 9.66 ± 0.20

This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The compound may function as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease processes.

Antimicrobial Activity

Research has indicated that derivatives of spiro compounds, including this compound, exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various Mannich bases derived from similar structures reported significant activity against several bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents.

Neuroprotective Effects

In vitro studies have suggested that compounds with similar dioxaspiro structures may possess neuroprotective effects. These effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. Further research is required to elucidate the specific pathways involved .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications.
Neuroprotection Indicated potential neuroprotective effects in neuronal cell cultures, with reductions in oxidative stress markers observed .
Synthesis and Characterization Various synthetic routes have been explored to optimize yield and purity, emphasizing its utility as a building block in complex organic synthesis .

Applications in Drug Discovery

The unique structure of this compound positions it as a promising candidate in drug discovery efforts aimed at developing new therapeutic agents for infectious diseases and neurodegenerative disorders. Its ability to interact with biological targets opens avenues for further exploration in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, and what intermediates are critical to its preparation?

  • Methodology : A common approach involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-phenylethylamine. For example, a related spirocyclic amine derivative was synthesized via a two-step process: (1) reduction of the ketone to the alcohol (using NaBH₄ in MeOH), followed by (2) functionalization via nucleophilic substitution or condensation . Key intermediates include 1,4-dioxaspiro[4.5]decan-8-ol and the corresponding ketone precursor.

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : Proton and carbon NMR (e.g., ¹H NMR: δ 7.31–7.26 ppm for aromatic protons; ¹³C NMR: sp² carbons at ~125–141 ppm) confirm the spirocyclic and phenylethyl moieties .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., m/z calculated for C₁₅H₂₂N₂O₂: 274.1681) .
  • Chromatography : Column chromatography (silica gel, eluent gradients) is used to isolate the compound from impurities like dimethylacetal by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products such as dimethylacetal impurities during synthesis?

  • Strategies :

  • Controlled Reaction Stoichiometry : Use exact molar ratios of the amine and ketone to avoid excess reagents that promote side reactions.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or moisture-induced side products.
  • Purification : Employ gradient elution in column chromatography to separate the target compound from impurities (e.g., dimethylacetal derivatives) .

Q. What discrepancies might arise in spectroscopic data during structural elucidation, and how are they resolved?

  • Case Study : In NMR analysis, overlapping signals from the spirocyclic and phenylethyl groups (e.g., δ 2.5–3.5 ppm for methylene protons) may complicate interpretation. Resolution strategies include:

  • 2D NMR : HSQC and HMBC experiments to assign proton-carbon correlations.
  • Variable Temperature NMR : To resolve dynamic rotational isomers in the spirocyclic system .
    • HRMS Cross-Validation : Confirm molecular ion peaks and isotopic patterns to rule out isobaric impurities .

Q. What innovative methodologies (e.g., photoredox catalysis) are applicable to derivatize this amine for drug discovery?

  • Example : A photocatalytic α-tertiary amine synthesis protocol was demonstrated using 1,4-dioxaspiro[4.5]decan-8-amine, methyl acrylate, and 4CzIPN as a photocatalyst. This method enables C–H alkylation under mild conditions (425 nm LED light, MeCN solvent) to generate dispiro compounds with potential pharmacological relevance .

Q. How does the spirocyclic architecture influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Mechanistic Insight : The 1,4-dioxaspiro[4.5]decane system introduces steric hindrance, directing regioselectivity in reactions. For example, the amine group at position 8 undergoes selective alkylation or acylation, while the dioxolane ring remains intact under mild conditions. Acidic hydrolysis of the dioxolane (e.g., HCl/THF) can yield cyclohexanedione derivatives for further modification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 2
Reactant of Route 2
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

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